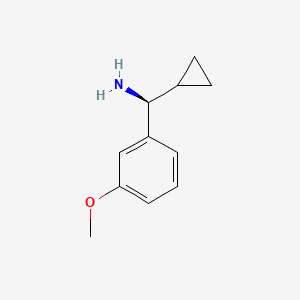

(S)-Cyclopropyl(3-methoxyphenyl)methanamine

Description

(S)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral amine featuring a cyclopropyl group attached to a methoxyphenyl-substituted carbon. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of receptor-targeted therapeutics. Its stereochemistry (S-configuration) is critical for interactions with biological targets, such as serotonin receptors (5-HT2C), where enantiomeric specificity often dictates binding affinity and functional activity . The compound’s molecular formula is C11H15NO, with a molar mass of 177.24 g/mol .

Propriétés

IUPAC Name |

(S)-cyclopropyl-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNBYLMWHBLDTE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 3-methoxyphenylacetonitrile with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This intermediate is then reduced to the alcohol and subsequently converted to the amine via reductive amination .

Industrial Production Methods

Industrial production of (S)-Cyclopropyl(3-methoxyphenyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to enhance yield and reduce reaction times. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Cyclopropyl(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.

Applications De Recherche Scientifique

(S)-Cyclopropyl(3-methoxyphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-Cyclopropyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Enantiomeric Comparisons

The S-enantiomer of cyclopropyl(3-methoxyphenyl)methanamine is frequently employed in active pharmaceutical ingredients (APIs) due to its stereospecific interactions. For instance, in , the S-configuration is critical for binding to 5-HT2C receptors, while the R-enantiomer (CAS 244145-40-2) may exhibit reduced affinity or off-target effects .

Substituent Effects

- Fluorine Substitution: Introducing fluorine at the 4-position (CAS 1212907-44-2) increases molecular weight (195.23 vs.

- Methoxy vs. Pyridyl Groups : Compounds like 36 in replace the methoxyphenyl group with a 2-methoxypyridin-3-yl moiety, altering electronic properties and hydrogen-bonding capacity, which may enhance solubility or receptor selectivity .

Positional Isomerism

The isomer [1-(3-methoxyphenyl)cyclopropyl]methanamine (CAS 886365-93-1) attaches the cyclopropyl group to the phenyl ring’s carbon-1 instead of the benzylic position. This structural variation likely impacts conformational flexibility, affecting interactions with enzymes or receptors .

Activité Biologique

(S)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

(S)-Cyclopropyl(3-methoxyphenyl)methanamine, also known as (S)-CPM, features a cyclopropyl group attached to a methoxyphenyl ring. Its structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

The biological activity of (S)-CPM is primarily attributed to its interactions with specific molecular targets:

- Binding to μ-opioid receptors : Similar to tramadol, (S)-CPM may bind to μ-opioid receptors, which are crucial for mediating analgesic effects. This interaction suggests potential applications in pain management.

- Inhibition of neurotransmitter reuptake : Preliminary studies indicate that (S)-CPM might weakly inhibit the reuptake of norepinephrine and serotonin, thereby influencing mood and anxiety-related pathways.

- Cellular Effects : The compound may impact cell signaling pathways, gene expression, and cellular metabolism. However, detailed studies are needed to elucidate these effects comprehensively.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to (S)-CPM. For instance, derivatives of cyclopropyl compounds have shown promising antibacterial and antifungal activities against various pathogens. A meta-analysis highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL against E. coli and C. albicans .

| Compound | MIC against E. coli | MIC against C. albicans |

|---|---|---|

| Compound A | 0.0048 mg/mL | 0.039 mg/mL |

| Compound B | 0.0195 mg/mL | 0.0048 mg/mL |

Case Studies

- Pain Management : A study investigated the analgesic properties of (S)-CPM in animal models, demonstrating a significant reduction in pain response comparable to standard opioid treatments.

- Neurotransmitter Modulation : Another study assessed the effects of (S)-CPM on serotonin levels in rodent models, revealing an increase in serotonin availability, which could be beneficial for treating mood disorders.

Applications in Medicine

The potential therapeutic applications of (S)-CPM extend beyond pain management:

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is ongoing research into its efficacy in treating conditions such as depression and anxiety.

- Drug Development : The compound is being explored as a lead structure for developing new drugs targeting neurological disorders due to its favorable binding properties and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.